ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate
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Overview
Description
ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate is a complex organic compound with the molecular formula C20H23N3O6 . It belongs to the class of coumarins, which are known for their diverse biological activities . This compound is characterized by its unique structure, which includes an imidazolidinyl group and a benzopyran ring.
Preparation Methods
The synthesis of ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate involves multiple steps. One common synthetic route includes the reaction of 4,4-diethyl-2,5-dioxo-1-imidazolidine with a benzopyran derivative under specific conditions . The reaction typically requires a solvent such as ethyl acetate and a catalyst like palladium on carbon (Pd/C) under hydrogen atmosphere . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C, resulting in the reduction of the imidazolidinyl group.
Scientific Research Applications
ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways . The benzopyran ring is crucial for its binding affinity and specificity towards the target enzymes.
Comparison with Similar Compounds
ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate can be compared with other coumarin derivatives, such as:
4-hydroxycoumarin: Known for its anticoagulant properties.
7-hydroxycoumarin: Used as a fluorescent probe in biochemical assays.
Coumarin-3-carboxylic acid: Studied for its potential anti-inflammatory effects.
The uniqueness of this compound lies in its imidazolidinyl group, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
Molecular Formula |
C20H23N3O6 |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
ethyl N-[4-[(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-oxochromen-7-yl]carbamate |
InChI |
InChI=1S/C20H23N3O6/c1-4-20(5-2)17(25)23(18(26)22-20)11-12-9-16(24)29-15-10-13(7-8-14(12)15)21-19(27)28-6-3/h7-10H,4-6,11H2,1-3H3,(H,21,27)(H,22,26) |
InChI Key |
JYIQHEXSSYDSHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC2=CC(=O)OC3=C2C=CC(=C3)NC(=O)OCC)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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